molecular formula C15H22N2O2 B2899445 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one CAS No. 2034274-99-0

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one

Cat. No. B2899445
CAS RN: 2034274-99-0
M. Wt: 262.353
InChI Key: HYTJSJIWIGLTKI-UHFFFAOYSA-N
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Description

“1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of piperidine derivatives involves various chemical reactions. For instance, the piperidine derivative was first coupled with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .


Molecular Structure Analysis

The molecular structure of “1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one” is complex, involving a piperidine ring attached to a pyridin-4-yloxy group and a pentan-1-one group . The molecular weight of a similar compound, 1-(piperidin-1-yl)pentan-3-one, is 169.27 .

properties

IUPAC Name

1-(3-pyridin-4-yloxypiperidin-1-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-6-15(18)17-11-4-5-14(12-17)19-13-7-9-16-10-8-13/h7-10,14H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTJSJIWIGLTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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